molecular formula C6H9ClN2O2 B2928157 3-(1H-pyrazol-4-yl)propanoic acid hydrochloride CAS No. 1909312-08-8

3-(1H-pyrazol-4-yl)propanoic acid hydrochloride

Cat. No.: B2928157
CAS No.: 1909312-08-8
M. Wt: 176.6
InChI Key: FAOYHNNJZQBMNO-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-4-yl)propanoic acid hydrochloride: is a chemical compound with the molecular formula C6H9ClN2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-4-yl)propanoic acid hydrochloride typically involves the reaction of pyrazole with a suitable propanoic acid derivative. One common method involves the use of 3-(1H-pyrazol-4-yl)propanoic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-pyrazol-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols .

Scientific Research Applications

Chemistry: In chemistry, 3-(1H-pyrazol-4-yl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various pyrazole derivatives, which are valuable in medicinal chemistry .

Biology and Medicine: The compound has potential applications in biology and medicine due to its ability to interact with biological targets. It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Researchers investigate its effects on different biological pathways and its potential therapeutic benefits .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for use in the synthesis of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 3-(1H-pyrazol-4-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(1H-pyrazol-4-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c9-6(10)2-1-5-3-7-8-4-5;/h3-4H,1-2H2,(H,7,8)(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOYHNNJZQBMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909312-08-8
Record name 3-(1H-pyrazol-4-yl)propanoic acid hydrochloride
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